![molecular formula C15H15N3O3 B2547281 (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035001-55-7](/img/structure/B2547281.png)
(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, also known as FPPP, is a synthetic compound that has been the subject of scientific research due to its potential applications in drug development. FPPP belongs to the class of pyrrolidinyl aryl propenones and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Alkaloids and Antiviral Activity
Research on alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica highlighted the discovery of compounds with significant antiviral activity against the H1N1 influenza A virus. The study underscores the potential of heterocyclic compounds in developing new antiviral drugs (Wang et al., 2014).
Synthetic and Computational Chemistry
Another study focused on the synthesis, characterization, and computational analysis of a pyrrole chalcone derivative, highlighting the utility of heterocyclic compounds in understanding molecular interactions and potential applications in designing new molecules with specific properties (Singh et al., 2014).
Kinase Inhibition
Investigations into furans, pyrroles, and pyrazolones have identified potent inhibitors of p38 kinase, a protein implicated in inflammatory responses. This illustrates the therapeutic relevance of heterocyclic compounds in addressing inflammation and related diseases (de Laszlo et al., 1998).
Synthetic Methodologies
Studies on the protolytic opening of the furan ring and subsequent reactions offer innovative methodologies for synthesizing pyrroles and other heterocycles, underscoring the versatility of heterocyclic chemistry in creating diverse molecular architectures (Nevolina et al., 2012).
Antioxidative Activity
Research into the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction reveals the significant potential of pyrroles and furans in contributing to antioxidative properties, relevant in food chemistry and health (Yanagimoto et al., 2002).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(4-3-12-2-1-9-20-12)18-8-5-13(11-18)21-14-10-16-6-7-17-14/h1-4,6-7,9-10,13H,5,8,11H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLMNFSYCPKCHU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.